Omoconazole nitrate

Description

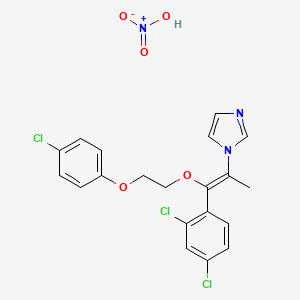

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

83621-06-1 |

|---|---|

Molecular Formula |

C20H18Cl3N3O5 |

Molecular Weight |

486.7 g/mol |

IUPAC Name |

1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole;nitric acid |

InChI |

InChI=1S/C20H17Cl3N2O2.HNO3/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17;2-1(3)4/h2-9,12-13H,10-11H2,1H3;(H,2,3,4)/b20-14-; |

InChI Key |

BNDOPUYTWJQTOE-VSOKSMTPSA-N |

SMILES |

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3.[N+](=O)(O)[O-] |

Isomeric SMILES |

C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3.[N+](=O)(O)[O-] |

Canonical SMILES |

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3.[N+](=O)(O)[O-] |

Synonyms |

Afongan CM 8282 CM-8282 Fongamil Fongarex omoconazole omoconazole mononitrate omoconazole nitrate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Omoconazole Nitrate on Ergosterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omoconazole nitrate is a broad-spectrum imidazole antifungal agent that exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide provides a detailed examination of the core mechanism of action of this compound: the inhibition of ergosterol biosynthesis. We will delve into the specific molecular target, the downstream cellular consequences, and the quantitative measures of its antifungal activity. This document also outlines the key experimental protocols utilized to elucidate this mechanism, providing a framework for research and development in the field of antifungal therapies.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its targeted disruption of the ergosterol biosynthesis pathway, a critical metabolic process for fungal cell viability.[1][2] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[3][4] By inhibiting the synthesis of ergosterol, this compound compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[1][2]

Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The specific molecular target of this compound, like other imidazole antifungals, is the cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[1][3] This enzyme plays a crucial role in the post-squalene stage of ergosterol biosynthesis, catalyzing the oxidative removal of the 14α-methyl group from lanosterol. This demethylation is a critical step in the conversion of lanosterol to ergosterol.[1]

This compound acts as a potent inhibitor of lanosterol 14α-demethylase. The nitrogen atom within the imidazole ring of omoconazole binds to the heme iron atom located in the active site of the CYP51 enzyme.[1] This coordination competitively inhibits the binding of the natural substrate, lanosterol, effectively halting the ergosterol biosynthesis pathway.

Downstream Cellular Consequences

The inhibition of lanosterol 14α-demethylase by this compound leads to a cascade of detrimental effects within the fungal cell:

-

Depletion of Ergosterol: The most direct consequence is the reduction in the cellular concentration of ergosterol. The lack of this vital sterol disrupts the physical properties of the fungal cell membrane, leading to increased fluidity and permeability.[1]

-

Accumulation of Toxic Methylated Sterol Precursors: The enzymatic block results in the intracellular accumulation of lanosterol and other 14α-methylated sterol precursors.[1] The incorporation of these aberrant sterols into the fungal membrane further disrupts its structure and the function of membrane-associated enzymes, contributing significantly to the antifungal effect.[1]

These dual consequences of ergosterol depletion and toxic sterol accumulation work synergistically to inhibit fungal growth and viability.

Data Presentation: In Vitro Antifungal Activity

| Fungal Group | Species | MIC Range (µg/mL) | Reference |

| Dermatophytes | Trichophyton spp., Microsporum spp. | 0.01 - 1 | [5] |

| Trichophyton rubrum, T. mentagrophytes | ≤ 0.04 - 0.63 | [6] | |

| Yeasts | Candida albicans | 0.03 - 0.5 | [5] |

| Candida albicans | 0.16 - 2.5 | [6] | |

| Candida tropicalis | - | [5] |

Experimental Protocols

The following sections describe the detailed methodologies for key experiments used to characterize the mechanism of action of azole antifungals like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Protocol:

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Preparation of Microdilution Plates: Serially dilute the this compound stock solution in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS). The final concentrations should cover a clinically relevant range.

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the cell density to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

-

Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This in vitro enzymatic assay directly measures the inhibitory effect of this compound on the activity of lanosterol 14α-demethylase.

Objective: To determine the IC50 value of this compound for the inhibition of lanosterol 14α-demethylase.

Protocol:

-

Enzyme and Substrate Preparation:

-

Obtain or prepare a source of lanosterol 14α-demethylase, typically from fungal microsomes or a recombinant expression system.

-

Prepare a solution of the substrate, lanosterol, often radiolabeled (e.g., [³H]lanosterol), in a suitable buffer.

-

-

Assay Reaction:

-

In a reaction vessel, combine the enzyme preparation, a NADPH-cytochrome P450 reductase system (required for CYP enzyme activity), and varying concentrations of this compound.

-

Initiate the reaction by adding the lanosterol substrate.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Extraction and Analysis:

-

Stop the reaction and extract the sterols from the mixture using an organic solvent.

-

Separate the substrate (lanosterol) from the product (demethylated lanosterol) using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

IC50 Calculation:

-

Quantify the amount of product formed at each this compound concentration.

-

The IC50 value is the concentration of this compound that results in a 50% reduction in the enzymatic activity compared to the control with no inhibitor.

-

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to analyze the changes in the sterol composition of fungal cells after treatment with this compound.

Objective: To identify and quantify the accumulation of lanosterol and the depletion of ergosterol in fungal cells.

Protocol:

-

Fungal Culture and Treatment:

-

Grow a fungal culture to a desired cell density.

-

Expose the culture to a sub-lethal concentration of this compound for a specified duration. A drug-free culture serves as the control.

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal cells by centrifugation.

-

Perform alkaline saponification of the cell pellet (e.g., using alcoholic potassium hydroxide) to break open the cells and hydrolyze lipids.

-

-

Sterol Extraction:

-

Extract the non-saponifiable lipids (containing the sterols) from the saponified mixture using an organic solvent such as n-heptane or hexane.

-

-

Derivatization (Optional but Recommended):

-

To improve the volatility and chromatographic properties of the sterols, they can be derivatized to form trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject the extracted sterol sample into a gas chromatograph coupled with a mass spectrometer.

-

The different sterols will be separated based on their retention times in the GC column.

-

The mass spectrometer will provide mass spectra for each separated compound, allowing for their identification by comparison with known standards and spectral libraries.

-

-

Data Analysis:

-

Quantify the relative amounts of ergosterol and lanosterol (and other accumulated sterols) in the treated and control samples to demonstrate the inhibitory effect of this compound on the ergosterol biosynthesis pathway.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. medkoo.com [medkoo.com]

- 6. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization and Analysis of Omoconazole Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omoconazole nitrate is an imidazole-class topical antifungal agent effective against a broad spectrum of dermatophytes and yeasts.[1] Its therapeutic action stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to compromised cell integrity and growth inhibition.[1] A thorough spectroscopic characterization is fundamental for quality control, stability studies, and formulation development. This technical guide outlines the standard spectroscopic methodologies for the analysis of this compound. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this compound, this document provides detailed experimental protocols and expected spectral data based on its chemical structure and by analogy to structurally similar azole antifungals.

Physicochemical Properties of this compound

A solid understanding of the basic physicochemical properties of a compound is essential before commencing any analytical work. Key properties for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole;nitric acid | [1] |

| CAS Number | 83621-06-1 | [1] |

| Molecular Formula | C₂₀H₁₈Cl₃N₃O₅ | [1][2] |

| Molecular Weight | 486.73 g/mol | [1][2] |

| Melting Point | 118-120 °C or 122.5 °C | [3] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, particularly in assay and dissolution studies. The imidazole and substituted benzene rings in the molecule are the principal chromophores.

Expected Spectral Characteristics

Based on the chromophoric system of this compound, one would anticipate strong absorbance in the UV region. For related compounds like Miconazole nitrate, absorption maxima (λmax) are observed around 272 nm in methanol.[4]

| Solvent | Expected λmax (nm) |

| Methanol | ~270-280 |

| Ethanol | ~270-280 |

| Acetonitrile | ~270-280 |

Experimental Protocol

-

Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

-

Reagents: Spectroscopic grade methanol (or other appropriate transparent solvent).

-

Standard Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 100 µg/mL.

-

From the stock solution, prepare a series of dilutions to generate a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).

-

-

Sample Analysis:

-

Scan the solutions across the UV range (e.g., 200-400 nm) to determine the λmax.

-

Measure the absorbance of the standard solutions at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

-

Determine the concentration of the sample from the calibration curve.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of this compound and for detecting the presence of specific functional groups.

Expected Spectral Characteristics

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Expected Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch |

| ~1600, ~1500, ~1450 | C=C stretching in aromatic rings |

| ~1650 | C=N stretch (imidazole) |

| 1550 - 1500, 1350 - 1300 | N-O stretching (nitrate group) |

| 1250 - 1050 | C-O stretch (ether) |

| 850 - 800 | C-Cl stretch |

Experimental Protocol

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

For ATR, a small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Alternatively, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is the most powerful technique for the complete structural elucidation and confirmation of the identity of this compound.

Expected Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethoxy group, the methyl group, and the imidazole ring protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to each unique carbon atom in the molecule. The aromatic carbons will appear in the downfield region (110-160 ppm), while the aliphatic carbons will be in the upfield region.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

| Proton Environment | Expected Chemical Shift (ppm) |

| Aromatic protons | 7.0 - 8.0 |

| Imidazole protons | 7.0 - 7.5 |

| -O-CH₂-CH₂-O- | 3.5 - 4.5 |

| -CH₃ | 2.0 - 2.5 |

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

| Carbon Environment | Expected Chemical Shift (ppm) |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 115 - 130 |

| Imidazole carbons | 115 - 140 |

| C=N (imidazole) | ~145 |

| -O-CH₂- | 60 - 70 |

| -CH₃ | 15 - 25 |

Experimental Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete assignment of all proton and carbon signals.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Reference the spectra to TMS (0 ppm).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, coupling patterns, and 2D correlations to assign each signal to a specific proton and carbon in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and for identifying related substances and degradation products.

Expected Spectral Characteristics

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ for the omoconazole base is expected at m/z 423.7 (corresponding to the free base C₂₀H₁₇Cl₃N₂O₂).

-

Fragmentation: Tandem MS (MS/MS) of the molecular ion would likely involve cleavage at the ether linkage and loss of the imidazole-containing side chain.

Expected Major Fragment Ions (ESI-MS/MS)

| m/z | Expected Fragment Structure |

| 423.7 | [M+H]⁺ of Omoconazole free base |

| ~255 | Loss of the 4-chlorophenoxyethoxy group |

| ~169 | 4-chlorophenoxyethoxy fragment |

| ~81 | Imidazole fragment |

Experimental Protocol

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction. ESI is a common ionization source for this type of molecule.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass.

-

Propose structures for the major fragment ions to elucidate the fragmentation pathway, which can serve as a fingerprint for the molecule.

-

Conclusion

The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry are indispensable for the comprehensive characterization and analysis of this compound. While detailed experimental spectra for this compound are not widely published, the protocols and expected data presented in this guide, based on its chemical structure and comparison with related compounds, provide a robust framework for researchers and analytical scientists. These methods are essential for ensuring the quality, purity, and stability of this compound in pharmaceutical development and manufacturing.

References

Chemical structure and molecular formula of Omoconazole nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omoconazole nitrate is a topical antifungal agent belonging to the imidazole class of drugs. It is effective against a broad spectrum of fungi, including dermatophytes and yeasts, which are responsible for various cutaneous mycoses. This technical guide provides an in-depth analysis of the chemical structure, molecular formula, and key physicochemical properties of this compound. Additionally, it outlines a representative experimental protocol for assessing its in vitro antifungal efficacy.

Chemical Structure and Molecular Formula

This compound is the nitrate salt of Omoconazole. The chemical structure is characterized by an imidazole ring linked to a substituted styryl ether moiety. The systematic IUPAC name is 1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole;nitric acid.

The molecular formula of this compound is C20H18Cl3N3O5 .[1][2]

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 486.7 g/mol | [1][2] |

| Exact Mass | 485.031204 Da | [1][3] |

| CAS Number | 83621-06-1 | [1][3][4][5] |

| Melting Point | 118-120 °C | [4] |

| Topological Polar Surface Area | 102 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 7 | [2] |

Logical Relationship of this compound

The following diagram illustrates the relationship between this compound and its constituent parts.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Agar Dilution Method

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates, based on established antifungal susceptibility testing protocols.[2]

1. Preparation of Media and Antifungal Agent:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial twofold dilutions of the this compound stock solution are prepared.

-

Each dilution is then added to molten Sabouraud Dextrose Agar at a temperature of 45-50°C to achieve the final desired concentrations.

-

The agar is poured into sterile Petri dishes and allowed to solidify.

2. Inoculum Preparation:

-

Fungal isolates (e.g., Trichophyton rubrum, Candida albicans) are cultured on appropriate agar plates to obtain pure colonies.

-

A suspension of the fungal colonies is prepared in sterile saline or phosphate-buffered saline (PBS).

-

The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

3. Inoculation and Incubation:

-

The prepared fungal inoculum is spotted onto the surface of the agar plates containing the different concentrations of this compound.

-

A control plate containing no antifungal agent is also inoculated to ensure the viability of the fungal isolates.

-

The plates are incubated at a temperature of 28-35°C for a period of 24-72 hours, depending on the growth rate of the specific fungal species.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

Following incubation, the plates are visually inspected for fungal growth.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungal isolate.

Studies have shown that this compound exhibits potent in vitro activity against a wide range of medically important fungi, with MIC values often being equal to or lower than those of comparator antifungal agents like bifonazole.[2] The antifungal spectrum includes most yeasts, dimorphic fungi, non-pigmented hyphomycetes, and dermatophytes.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. [In vitro antifungal activity of this compound, a new imidazole antimycotic] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN104744372A - Method for preparing oxiconazole nitrate - Google Patents [patents.google.com]

- 5. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ergosterol Synthesis Pathway and the Role of Omoconazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the ergosterol biosynthesis pathway, a critical metabolic process in fungi and a primary target for azole antifungal agents. We delve into the molecular mechanism of Omoconazole nitrate, an imidazole antifungal that effectively disrupts this pathway. This document presents a detailed overview of the pathway, quantitative data on the efficacy of this compound, and detailed experimental protocols relevant to the study of ergosterol synthesis inhibitors. This guide is intended to serve as a core resource for professionals engaged in antifungal research and drug development.

The Ergosterol Biosynthesis Pathway: A Fungal Imperative

Ergosterol is the principal sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Its structural role is analogous to that of cholesterol in mammalian cells. Because ergosterol is vital for fungal viability and is absent in animal cells, its biosynthetic pathway represents an ideal target for selective antifungal therapies. The pathway is a complex, multi-step process, primarily elucidated through studies in Saccharomyces cerevisiae, and can be broadly divided into three main stages.

Mevalonate Pathway

The initial stage of ergosterol biosynthesis begins with Acetyl-CoA and proceeds through the mevalonate pathway to synthesize the isoprenoid precursor, farnesyl pyrophosphate (FPP). This part of the pathway is highly conserved across eukaryotes.

Squalene Synthesis

Two molecules of FPP are condensed to form squalene, the first committed precursor for sterol synthesis. This reaction is catalyzed by the enzyme squalene synthase (ERG9).

Post-Squalene Modification (Late Pathway)

This final and extensive stage involves a series of enzymatic modifications that convert squalene into lanosterol and ultimately to ergosterol. This part of the pathway includes cyclization, demethylation, desaturation, and reduction reactions. A critical step in this late pathway is the C14-demethylation of lanosterol, catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase (ERG11). This particular enzyme is the primary target of azole antifungal drugs.

This compound: Mechanism of Action

This compound is a broad-spectrum imidazole antifungal agent. Like other members of the azole class, its primary mechanism of action is the inhibition of ergosterol biosynthesis, leading to the disruption of fungal cell membrane integrity and ultimately cell death.[1][2]

Inhibition of Lanosterol 14α-Demethylase (ERG11)

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (ERG11).[1][2] This enzyme is responsible for the demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol. The imidazole moiety of omoconazole binds to the heme iron atom in the active site of the cytochrome P450 enzyme, preventing it from binding to its natural substrate, lanosterol. This blockade has two major consequences:

-

Depletion of Ergosterol: The inhibition of ERG11 leads to a depletion of ergosterol in the fungal cell membrane. This compromises the structural integrity and fluidity of the membrane, impairing the function of membrane-bound enzymes and transport systems.

-

Accumulation of Toxic Methylated Sterols: The enzymatic block results in the accumulation of lanosterol and other 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function, leading to increased permeability and leakage of essential cellular components, which contributes to the fungicidal effect.[1][2]

Quantitative Data on Antifungal Activity

The in vitro efficacy of this compound has been evaluated against a broad spectrum of pathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's activity.

| Fungal Species | This compound MIC (µg/mL) | Bifonazole MIC (µg/mL) | Reference |

| Dermatophytes | |||

| Trichophyton rubrum (47 isolates) | ≤0.04 - 0.63 | ≤0.04 - 1.25 | [1] |

| Trichophyton mentagrophytes (22 isolates) | ≤0.04 - 0.63 | ≤0.04 - 1.25 | [1] |

| Trichophyton mentagrophytes (123 isolates) | Geometric Mean: 2.18 | Geometric Mean: 4.47 | [2] |

| Microsporum gypseum (1 isolate) | ≤0.04 - 0.63 | ≤0.04 - 1.25 | [1] |

| Yeasts | |||

| Candida albicans (27 isolates) | 0.16 - 2.5 | 1.25 - 5 | [1] |

Detailed Experimental Protocols

Protocol for Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.

References

Omoconazole Nitrate: A Technical Deep Dive into its Antifungal Spectrum and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omoconazole nitrate, an imidazole derivative, is a broad-spectrum antifungal agent primarily utilized in topical formulations for the treatment of superficial mycoses. Its efficacy spans a wide range of pathogenic fungi, including dermatophytes and yeasts, which are responsible for a significant burden of skin and mucosal infections. This technical guide provides an in-depth analysis of this compound's spectrum of activity, focusing on its quantitative effects on key fungal pathogens. It further details the experimental protocols for assessing its antifungal potency and explores its molecular mechanisms of action, offering insights for researchers and professionals in the field of antifungal drug development.

Spectrum of Activity: Quantitative Analysis

The in vitro antifungal activity of this compound has been evaluated against a variety of clinically relevant dermatophytes and yeasts. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism.

Activity Against Dermatophytes

This compound demonstrates potent activity against the three main genera of dermatophytes: Trichophyton, Microsporum, and Epidermophyton. These fungi are the causative agents of common cutaneous infections such as tinea pedis, tinea corporis, and tinea cruris.

| Dermatophyte Species | Number of Isolates | MIC Range (µg/mL) | Reference |

| Trichophyton rubrum | 47 | ≤0.04 - 0.63 | [1] |

| Trichophyton mentagrophytes | 22 | ≤0.04 - 0.63 | [1] |

| Microsporum gypseum | 1 | ≤0.04 - 0.63 | [1] |

| Epidermophyton floccosum | Not Specified | ≤0.063 | [2] |

Table 1: In Vitro Activity of this compound Against Dermatophytes

Activity Against Yeasts

This compound is also effective against various yeast species, most notably Candida albicans, a common cause of mucocutaneous candidiasis. Its activity extends to other pathogenic yeasts as well.[3]

| Yeast Species | Number of Isolates | MIC Range (µg/mL) | Reference |

| Candida albicans | 27 | 0.16 - 2.5 | [1] |

| Malassezia spp. | Not Specified | Active | [3] |

Table 2: In Vitro Activity of this compound Against Yeasts

Mechanisms of Action

The antifungal effect of this compound, like other imidazole derivatives, is primarily attributed to the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4] However, at higher concentrations, secondary mechanisms may also contribute to its fungicidal activity.

Primary Mechanism: Inhibition of Ergosterol Biosynthesis

Ergosterol is essential for maintaining the structural integrity and fluidity of the fungal cell membrane. This compound inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol.[4] The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. This disruption of membrane synthesis increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[4]

Secondary Mechanisms of Action

At higher concentrations, imidazole antifungals may exert their effects through additional mechanisms:

-

Direct Membrane Damage: High concentrations of imidazoles can cause direct physical damage to the fungal cell membrane, independent of ergosterol inhibition.[5] This leads to rapid leakage of cellular contents and fungicidal activity.

-

Inhibition of Fatty Acid Synthesis: Some studies suggest that imidazoles can interfere with the synthesis of triglycerides and phospholipids, further disrupting membrane integrity.[6]

-

Induction of Oxidative Stress: Imidazoles may lead to an intracellular accumulation of toxic concentrations of hydrogen peroxide due to changes in oxidative and peroxidative enzyme activities.[6] This oxidative stress can contribute to the deterioration of subcellular organelles and cell necrosis.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods are crucial for the accurate and reproducible determination of MIC values. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for antifungal susceptibility testing. The following are generalized protocols for broth microdilution and agar dilution methods that can be adapted for testing this compound.

Broth Microdilution Method (Adapted from CLSI M27/EUCAST E.Def 7.3.2)

This method involves testing the susceptibility of yeasts in a liquid medium.

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Culture Medium: Use RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

-

Fungal Inoculum: Prepare a standardized suspension of the yeast to be tested, adjusted to a 0.5 McFarland standard and then diluted to the final inoculum concentration.

-

96-Well Microtiter Plates: Use sterile, flat-bottomed plates.

2. Assay Procedure:

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the microtiter plates using the RPMI-1640 medium to achieve a range of final drug concentrations.

-

Inoculation: Inoculate each well with the standardized fungal suspension. Include a drug-free growth control well and an uninoculated sterility control well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (e.g., ≥50%) inhibition of growth compared to the drug-free control.

Agar Dilution Method (Adapted from CLSI M38-A2)

This method is often used for filamentous fungi, including dermatophytes.

1. Preparation of Materials:

-

This compound Stock Solution: Prepare as for the broth microdilution method.

-

Agar Medium: Use a suitable agar medium, such as Sabouraud Dextrose Agar or RPMI-1640 agar.

-

Fungal Inoculum: Prepare a standardized suspension of fungal conidia or sporangiospores.

-

Petri Dishes: Sterile petri dishes.

2. Assay Procedure:

-

Drug-Containing Agar: Incorporate various concentrations of this compound into molten agar and pour into petri dishes. Allow the agar to solidify. A drug-free control plate should also be prepared.

-

Inoculation: Spot-inoculate the surface of the agar plates with the standardized fungal inoculum.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a period sufficient for growth on the control plate (typically several days for dermatophytes).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Conclusion

This compound exhibits a broad spectrum of antifungal activity, with potent efficacy against a wide range of dermatophytes and yeasts. Its primary mechanism of action, the inhibition of ergosterol biosynthesis, is a well-established and effective target in fungal pathogens. The potential for secondary mechanisms of action at higher concentrations may contribute to its overall fungicidal effect. The standardized protocols for antifungal susceptibility testing are essential for the accurate evaluation of its potency and for guiding further research and development. This comprehensive technical overview provides a solid foundation for scientists and researchers engaged in the study of this compound and the broader field of antifungal drug discovery.

References

- 1. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further in vitro studies with oxiconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [In vitro antifungal activity of this compound, a new imidazole antimycotic] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Basic Solubility and Stability Characteristics of Omoconazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core solubility and stability characteristics of Omoconazole nitrate in common laboratory solvents. The information herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

Introduction

This compound is an imidazole antifungal agent.[1][2] Like other drugs in its class, its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] This disruption of the cell membrane's integrity leads to increased permeability and, ultimately, fungal cell death.[1] Specifically, this compound targets the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme, by binding to the heme iron in its active site.[1] This action halts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic methylated sterol precursors, which further disrupts cellular processes.[1][2] A comprehensive understanding of its solubility and stability is paramount for consistent and reliable experimental outcomes and for the development of effective delivery systems.

Quantitative Solubility Data

The following table summarizes the approximate solubility of oxiconazole nitrate , a closely related imidazole antifungal, in several common laboratory solvents. This data is provided as an illustrative guide for researchers working with this compound.

| Solvent | Solubility (mg/mL) | Temperature |

| Dimethyl Sulfoxide (DMSO) | ~ 25 | Not Specified |

| Dimethylformamide (DMF) | ~ 20 | Not Specified |

| Ethanol | ~ 3 | Not Specified |

| DMSO:PBS (pH 7.2) (1:2) | ~ 0.3 | Not Specified |

Note: This data is for Oxiconazole Nitrate and is intended to be illustrative for this compound due to the lack of specific data for the latter.[3]

Stability Profile

As a crystalline solid, oxiconazole nitrate is stable for at least four years when stored at room temperature.[3] However, its stability in solution, particularly in aqueous buffers, is limited. It is recommended that aqueous solutions, typically prepared by first dissolving the compound in DMSO and then diluting with a buffer, not be stored for more than one day.[3]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

1. Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Analytical balance

-

Sealed glass vials

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the clear supernatant and filter it through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent, accounting for the dilution factor. Express the result in mg/mL or molarity.

2. Solution Stability Assessment

This protocol describes a method to evaluate the stability of this compound in a given solvent over time under specific storage conditions.

Materials:

-

This compound

-

Selected solvent

-

Validated stability-indicating analytical method (e.g., HPLC with a method that separates the parent drug from potential degradants)

-

Storage chambers/incubators set to desired temperatures

-

Light-protective containers (if assessing photostability)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Storage: Aliquot the solution into multiple sealed vials and store them under the desired conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C). Include a condition where samples are protected from light to assess photostability.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily or weekly as needed), withdraw a sample from each storage condition.

-

Analysis: Immediately analyze the samples using a validated stability-indicating analytical method to determine the concentration of this compound. The method should also be capable of detecting and quantifying any degradation products.

-

Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero). This data can be used to determine the degradation kinetics and estimate the shelf-life of the solution under the tested conditions.

Mechanism of Action: Signaling Pathway

This compound, as an imidazole antifungal, disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. The following diagram illustrates this inhibitory pathway.

This pathway highlights how this compound's inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterols, both of which compromise the fungal cell membrane, ultimately resulting in cell death.[1][2][4][5][6]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. What is the mechanism of Oxiconazole Nitrate? [synapse.patsnap.com]

- 5. What is the mechanism of Isoconazole Nitrate? [synapse.patsnap.com]

- 6. Oxiconazole Nitrate | C18H14Cl4N4O4 | CID 9556529 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of the Imidazole Group in Omoconazole Nitrate's Antifungal Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omoconazole nitrate is a potent, broad-spectrum antifungal agent belonging to the imidazole class. Its therapeutic success is intrinsically linked to the unique chemical properties of its core imidazole moiety. This technical guide provides an in-depth exploration of the critical role of the imidazole group in the antifungal mechanism of this compound. We will dissect its interaction with the primary fungal target, lanosterol 14α-demethylase, and explore the downstream consequences on fungal cell integrity. This document synthesizes quantitative data on its efficacy, presents detailed experimental protocols for its evaluation, and visualizes key pathways and workflows to offer a comprehensive resource for researchers in mycology and antifungal drug development.

Introduction: The Rise of Imidazole Antifungals

The imidazole class of antifungal agents represents a cornerstone in the management of superficial and systemic mycoses. Their mechanism of action, centered on the disruption of fungal cell membrane synthesis, offers a selective advantage with minimal host toxicity. This compound has demonstrated significant clinical efficacy against a wide range of pathogenic fungi, including dermatophytes and yeasts.[1] Understanding the precise molecular interactions that underpin its activity is paramount for the development of next-generation antifungals that can overcome emerging resistance. At the heart of omoconazole's potency lies its imidazole ring, a five-membered heterocycle containing two nitrogen atoms, which is the key to its antifungal action.[2][3][4]

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its potent inhibition of the ergosterol biosynthesis pathway, a critical metabolic route for fungal survival.[2][3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

The Target Enzyme: Lanosterol 14α-Demethylase (CYP51)

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as Erg11p).[2][3] This enzyme is a crucial component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol. This demethylation is a rate-limiting step in the conversion of lanosterol to ergosterol.

The Indispensable Role of the Imidazole Group

The imidazole moiety of omoconazole is the pharmacophore directly responsible for its inhibitory action. The unprotonated nitrogen atom (N-3) of the imidazole ring forms a coordinate bond with the ferric iron atom of the heme group located in the active site of lanosterol 14α-demethylase.[2] This binding event physically obstructs the active site, preventing the natural substrate, lanosterol, from binding and undergoing demethylation. This targeted interaction is the primary reason for the high affinity and specificity of imidazole antifungals for the fungal enzyme over its human counterpart.

Downstream Consequences of Enzyme Inhibition

The inhibition of lanosterol 14α-demethylase by this compound triggers a cascade of detrimental effects within the fungal cell:

-

Depletion of Ergosterol: The most immediate consequence is the cessation of ergosterol production, leading to a significant reduction in its concentration within the fungal cell membrane. This compromises the structural integrity and fluidity of the membrane.

-

Accumulation of Toxic Methylated Sterols: The enzymatic block leads to the intracellular accumulation of lanosterol and other 14α-methylated precursor sterols.[2] The incorporation of these aberrant sterols into the fungal cell membrane disrupts its normal architecture and function.[2]

-

Increased Membrane Permeability: The altered sterol composition results in increased permeability of the fungal cell membrane, leading to the leakage of essential intracellular components, such as ions (K+), amino acids, and nucleotides.[3][4]

-

Inhibition of Fungal Growth and Proliferation: The culmination of these effects is the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).[2]

Quantitative Efficacy of this compound

The in vitro antifungal activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal species. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Reference |

| Trichophyton rubrum | 47 | ≤0.04 - 0.63 | [5] |

| Trichophyton mentagrophytes | 22 | ≤0.04 - 0.63 | [5] |

| Microsporum gypseum | 1 | ≤0.04 - 0.63 | [5] |

| Candida albicans | 27 | 0.16 - 2.5 | [5] |

| Various Dermatophytes | 70 | ≤0.04 - 0.63 | [5] |

| Various Yeasts (including Malassezia) | - | Generally susceptible | [6] |

| Dimorphic Fungi | - | Generally susceptible | [6] |

| Non-pigmented Hyphomycetes | - | Generally susceptible | [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against yeast species, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound stock solution (e.g., 1600 µg/mL in DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum size of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution. Include a drug-free growth control well and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control, as determined visually or spectrophotometrically.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the inhibition of ergosterol synthesis in fungal cells treated with this compound.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Sabouraud Dextrose Broth (SDB)

-

This compound

-

25% Alcoholic potassium hydroxide

-

n-Heptane

-

Spectrophotometer

Procedure:

-

Fungal Culture and Treatment: Grow the fungal culture in SDB to the mid-log phase. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) and a vehicle control. Incubate for a defined period (e.g., 16 hours).

-

Cell Harvesting and Saponification: Harvest the cells by centrifugation, wash with sterile water, and resuspend in 25% alcoholic KOH. Incubate at 85°C for 1 hour to saponify the lipids.

-

Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids (sterols) into the n-heptane layer.

-

Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm. Ergosterol and the precursor 24(28)-dehydroergosterol show a characteristic four-peaked curve.

-

Quantification: Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm. The percentage of inhibition is determined relative to the untreated control.

Structure-Activity Relationship of the Imidazole Group

The antifungal activity of this compound is highly dependent on its chemical structure. The key structural features contributing to its efficacy are:

-

The Imidazole Ring: As previously discussed, the N-3 of the imidazole ring is essential for coordinating with the heme iron of lanosterol 14α-demethylase. Modifications to this ring system generally lead to a significant loss of antifungal activity.

-

The Dichlorophenyl Ring: This lipophilic group contributes to the overall binding affinity of the molecule within the hydrophobic active site of the enzyme. The positions of the chlorine atoms are crucial for optimal interaction.

-

The Linker Chain: The ether linkage and the aliphatic chain connecting the imidazole and dichlorophenyl moieties provide the correct spatial orientation for the molecule to fit within the enzyme's active site.

Beyond Ergosterol: Other Cellular Effects

While the primary mechanism of this compound is the inhibition of ergosterol biosynthesis, its downstream effects can impact other cellular processes and signaling pathways. The disruption of membrane integrity can lead to:

-

Impaired Nutrient Transport: Altered membrane function can affect the activity of membrane-bound transporters, leading to difficulties in nutrient uptake.

-

Cell Wall Stress: The cell wall is a dynamic structure that responds to changes in the plasma membrane. The depletion of ergosterol and accumulation of toxic sterols can induce a cell wall stress response, potentially involving the activation of signaling pathways like the cell wall integrity (CWI) pathway.

-

Mitochondrial Dysfunction: The altered membrane environment can indirectly affect mitochondrial function, leading to the production of reactive oxygen species (ROS) and contributing to cellular damage.

Further research, including transcriptomic and proteomic studies, is needed to fully elucidate the complex network of signaling pathways affected by this compound treatment.

Conclusion

The imidazole group of this compound is the linchpin of its antifungal activity. Its ability to specifically chelate the heme iron of lanosterol 14α-demethylase initiates a cascade of events that ultimately leads to the disruption of fungal cell membrane integrity and inhibition of fungal growth. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is essential for the continued development of effective antifungal therapies in the face of growing resistance. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge of imidazole antifungals and their critical role in combating fungal diseases.

References

- 1. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of Oxiconazole Nitrate? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. [In vitro antifungal activity of this compound, a new imidazole antimycotic] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Antifungal Susceptibility Testing of Omoconazole Nitrate Using the Agar Dilution Method: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omoconazole nitrate is an imidazole antifungal agent recognized for its broad-spectrum activity against a variety of medically important fungi, including yeasts and dermatophytes.[1][2] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By disrupting the integrity of the cell membrane, this compound effectively impedes fungal growth and viability. Accurate determination of its in vitro efficacy against various fungal isolates is crucial for clinical guidance and the development of new therapeutic strategies. The agar dilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, providing valuable data on its potency.

Principle of the Agar Dilution Method

The agar dilution method for antifungal susceptibility testing involves incorporating varying concentrations of the antifungal agent into a solid agar medium. A standardized inoculum of the fungal isolate is then spotted onto the surface of the agar plates. Following an appropriate incubation period, the plates are examined for fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus. This method is particularly useful for testing a large number of isolates simultaneously.

Data Presentation: In Vitro Susceptibility of Fungal Isolates to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various fungal species, as determined by the agar dilution method.

Table 1: MIC of this compound against Dermatophytes

| Fungal Species | Number of Isolates | MIC Range (µg/mL) |

| Trichophyton rubrum | 47 | ≤0.04 - 0.63 |

| Trichophyton mentagrophytes | 22 | ≤0.04 - 0.63 |

| Microsporum gypseum | 1 | ≤0.04 - 0.63 |

Data sourced from a study on the in vitro antifungal activity of this compound against clinical isolates from patients with cutaneous mycosis.[3]

Table 2: MIC of this compound against Candida albicans

| Fungal Species | Number of Isolates | MIC Range (µg/mL) |

| Candida albicans | 27 | 0.16 - 2.5 |

Data sourced from a study comparing the in vitro antifungal activities of this compound and bifonazole.[3]

Experimental Protocols

This section provides a detailed protocol for performing antifungal susceptibility testing of this compound using the agar dilution method, based on established guidelines and methodologies for azole antifungals.

Materials

-

This compound powder (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Bacteriological agar

-

Sterile distilled water

-

Fungal isolates for testing

-

Sabouraud Dextrose Agar (SDA) or other suitable fungal culture medium

-

Sterile petri dishes (90 mm or 150 mm)

-

Sterile test tubes

-

Micropipettes and sterile tips

-

Spectrophotometer

-

Vortex mixer

-

Incubator (35°C)

-

Sterile cotton swabs

-

0.85% sterile saline

Preparation of Antifungal Stock Solution

-

Accurately weigh the this compound powder.

-

Dissolve the powder in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

The stock solution can be stored at -70°C for future use. Avoid repeated freeze-thaw cycles.

Preparation of Antifungal Agar Plates

-

Prepare RPMI-1640 agar by adding 2% (w/v) bacteriological agar to the RPMI-1640 broth medium. Autoclave to sterilize and cool to 45-50°C in a water bath.

-

Prepare serial twofold dilutions of the this compound stock solution in a suitable sterile diluent (e.g., sterile distilled water or saline) to create a range of working concentrations.

-

For each desired final concentration in the agar, add 1 part of the appropriate working antifungal solution to 9 parts of the molten RPMI-1640 agar. For example, to prepare an agar plate with a final concentration of 12.8 µg/mL, add 2 mL of a 128 µg/mL working solution to 18 mL of molten agar.

-

Mix gently but thoroughly by inverting the tube to ensure a homogenous distribution of the antifungal agent without creating air bubbles.

-

Immediately pour the agar mixture into sterile petri dishes to a depth of approximately 4 mm.

-

Allow the agar plates to solidify at room temperature on a level surface.

-

Prepare a drug-free control plate containing only the RPMI-1640 agar.

-

The prepared plates can be stored at 4°C for up to one week.

Inoculum Preparation

-

Subculture the fungal isolates onto SDA plates and incubate at 35°C for a sufficient time to obtain pure, well-isolated colonies (24-48 hours for yeasts, longer for dermatophytes).

-

For Yeasts (e.g., Candida species):

-

Touch at least five colonies (≥1 mm in diameter) with a sterile loop.

-

Suspend the colonies in 5 mL of sterile 0.85% saline.

-

Vortex the suspension for 15 seconds.

-

Adjust the turbidity of the suspension with a spectrophotometer to match that of a 0.5 McFarland standard at a wavelength of 530 nm. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.

-

Prepare a working inoculum by diluting this suspension 1:10 in sterile saline to achieve a final concentration of 1-5 x 10^5 CFU/mL.

-

-

For Dermatophytes:

-

Harvest conidia from a mature culture by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

Gently rub the colony surface with a sterile cotton swab to dislodge the conidia.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the supernatant to a 0.5 McFarland standard as described for yeasts.

-

Inoculation and Incubation

-

Using a multipoint inoculator (or a micropipette), spot 1-2 µL of the standardized fungal inoculum onto the surface of the prepared agar plates, including the drug-free control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C.

-

Examine the plates for growth after 24-48 hours for rapidly growing yeasts and up to 5-7 days for slower-growing dermatophytes. The drug-free control plate should show confluent growth.

Reading and Interpretation of Results

-

The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

-

A faint haze or a single microcolony at the inoculation spot should be disregarded.

-

The results should be read against a dark background to enhance visibility.

Mandatory Visualizations

Caption: Workflow for Agar Dilution Antifungal Susceptibility Testing.

Caption: Mechanism of Action of this compound.

References

- 1. intertekinform.com [intertekinform.com]

- 2. [In vitro antifungal activity of this compound, a new imidazole antimycotic] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [In vitro antifungal activity of this compound, a novel imidazone antimycotic drug, against clinical isolates from patients with cutaneous mycosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for the Quantification of Omoconazole Nitrate

For Research, Scientific, and Drug Development Professionals

Introduction

Omoconazole is a topical imidazole derivative with potent antifungal activity against a broad spectrum of pathogenic fungi, including Candida albicans, Malassezia furfur, and various dermatophytes.[1][2] It is formulated as omoconazole nitrate in pharmaceutical preparations.[1][3][4] The accurate and precise quantification of this compound in experimental samples is crucial for quality control, stability testing, and pharmacokinetic studies during drug development.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable and widely used analytical technique for the quantification of antifungal drugs due to its high precision, sensitivity, and specificity.[5]

This application note provides a detailed protocol for the development and validation of a simple, rapid, and reliable reversed-phase HPLC-UV method for the determination of this compound. The methodology is based on established principles for analyzing azole antifungal agents and can be adapted for various experimental sample matrices.[5][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is vital for method development, particularly in selecting appropriate solvents and understanding the molecule's chromatographic behavior.

| Property | Value | Reference |

| Chemical Name | 1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole;nitric acid | [1] |

| Molecular Formula | C₂₀H₁₈Cl₃N₃O₅ | [1][2] |

| Molecular Weight | 486.7 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in methanol, ethanol, and DMSO.[8][9][10] | N/A |

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a nonpolar C18 stationary phase with a polar mobile phase. The analyte is propelled through the column by a mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. This compound is retained on the column and then elutes at a characteristic retention time. A UV detector is used to monitor the column effluent at a specific wavelength where the analyte exhibits strong absorbance, allowing for its quantification by comparing the peak area to that of known standards.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

-

Chromatography Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[6][7]

-

Data Acquisition Software: Chromatography software for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A flasks and pipettes.

-

pH Meter: For buffer preparation.

-

Solvents and Reagents:

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Phosphoric Acid (Analytical Grade)

-

Water (HPLC Grade or Ultrapure)

-

Preparation of Solutions

-

Mobile Phase Preparation (Acetonitrile: 0.05M Ammonium Acetate Buffer, 70:30, v/v, pH 6.0):

-

Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of HPLC grade water to prepare a 0.05 M solution.

-

Adjust the pH of the buffer to 6.0 using dilute phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 700 mL of acetonitrile with 300 mL of the prepared ammonium acetate buffer.

-

Degas the final mobile phase mixture by sonication or vacuum filtration before use.

-

-

Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of the this compound reference standard.

-

Transfer the standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 50.0 µg/mL. These solutions are used to construct the calibration curve.

-

Sample Preparation Protocol (General for Cream-based Samples)

-

Accurately weigh a portion of the experimental cream sample equivalent to approximately 1 mg of this compound into a 50 mL centrifuge tube.

-

Add 25 mL of methanol to the tube.

-

Vortex for 5 minutes to disperse the cream and dissolve the drug. Gentle heating may be applied if necessary.[11]

-

Centrifuge the mixture at 4000 rpm for 15 minutes to separate the insoluble excipients.

-

Transfer the supernatant to a 50 mL volumetric flask.

-

Repeat the extraction process on the pellet with another 20 mL of methanol, centrifuge, and combine the supernatants in the same volumetric flask.

-

Dilute the combined supernatants to the mark with methanol and mix well.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the calibration curve.

HPLC-UV Method Parameters

The following table summarizes the recommended starting parameters for the HPLC-UV analysis. Optimization may be required based on the specific system and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 (100 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.05M Ammonium Acetate (pH 6.0) (70:30, v/v)[6][7] |

| Flow Rate | 1.0 mL/min[6][7][12] |

| Injection Volume | 20 µL[12] |

| Column Temperature | 25°C |

| Detection Wavelength | 235 nm[13] |

| Run Time | 10 minutes |

Data Presentation and Method Validation

The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[14][15] Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity and Calibration

A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

Table 1: Representative Calibration Curve Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 1.0 | 55,230 |

| 5.0 | 278,950 |

| 10.0 | 549,870 |

| 20.0 | 1,105,600 |

| 40.0 | 2,210,500 |

| 50.0 | 2,755,400 |

| Regression Equation | y = 55010x + 1520 |

| Correlation Coefficient (r²) | 0.9998 |

Precision

Precision is assessed by analyzing replicate samples at different concentration levels on the same day (intra-day) and on different days (inter-day). The results are expressed as the relative standard deviation (%RSD).

Table 2: Intra-day and Inter-day Precision Data

| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6 over 3 days) |

|---|---|---|

| 5.0 | 1.35 | 1.89 |

| 20.0 | 0.88 | 1.25 |

| 40.0 | 0.65 | 0.97 |

Accuracy (Recovery)

Accuracy is determined by spiking a blank sample matrix with known amounts of this compound at different concentration levels. The percentage recovery is then calculated.

Table 3: Accuracy/Recovery Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |

|---|---|---|

| 5.0 | 4.95 | 99.0% |

| 20.0 | 20.24 | 101.2% |

| 40.0 | 39.76 | 99.4% |

Visualizations

Experimental Workflow

Caption: Diagram 1: HPLC-UV Analysis Workflow

Method Development & Validation Logic

Caption: Diagram 2: Method Development & Validation Logic

References

- 1. This compound | C20H18Cl3N3O5 | CID 3036590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Omoconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Omoconazole [drugfuture.com]

- 4. This compound | 83621-06-1 [chemicalbook.com]

- 5. ijiemr.org [ijiemr.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ajpamc.com [ajpamc.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. sid.ir [sid.ir]

- 11. Development and Validation of an Extractive Spectrophotometric Method for Miconazole Nitrate Assay in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medcraveonline.com [medcraveonline.com]

Application Notes and Protocols: Evaluating Omoconazole Nitrate in 3D Human Skin Equivalent Models for Fungal Infection Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omoconazole nitrate is a broad-spectrum antifungal agent belonging to the imidazole class, which is utilized for treating superficial fungal infections of the skin.[1] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] By disrupting the integrity of the membrane, omoconazole leads to increased permeability and ultimately, fungal cell death.[1][2] Three-dimensional (3D) human skin equivalent (HSE) models, such as Reconstructed Human Epidermis (RHE) or full-thickness skin models, offer a sophisticated in vitro platform that closely mimics the architecture and physiology of human skin.[3][4][5] These models are invaluable for studying host-pathogen interactions and for the preclinical evaluation of topical antifungal agents like this compound, providing a more relevant alternative to traditional 2D cell cultures and animal testing.[5][6]

These application notes provide detailed protocols for establishing a fungal infection in 3D HSE models and assessing the efficacy of this compound.

Mechanism of Action of this compound

This compound specifically targets the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[1][2] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors within the fungal cell.[2][7] This dual effect compromises the structural integrity and function of the fungal cell membrane, resulting in the cessation of growth and cell death.[2]

Experimental Protocols

The following protocols outline the procedure for using a 3D RHE model to study a Trichophyton rubrum infection and evaluate the efficacy of this compound.

Protocol 1: Establishment of Dermatophytosis in RHE Model

This protocol describes the steps to infect a commercially available RHE model.

Materials:

-

Reconstructed Human Epidermis (RHE) tissues in inserts

-

Assay medium provided by the RHE manufacturer

-

Trichophyton rubrum culture

-

Sabouraud Dextrose Agar (SDA) and Broth (SDB)

-

Phosphate-buffered saline (PBS), sterile

-

6-well plates

-

Pipettes and sterile tips

Procedure:

-

RHE Tissue Preparation: Upon receipt, place the RHE tissues, housed in cell culture inserts, into 6-well plates containing the provided assay medium. Equilibrate the tissues in a cell culture incubator (37°C, 5% CO₂) for at least 1-2 hours or as per the manufacturer's instructions.

-

Fungal Inoculum Preparation: Culture T. rubrum on SDA plates. To prepare the inoculum, harvest fungal spores (microconidia) from a mature culture by flooding the plate with sterile PBS and gently scraping the surface.

-